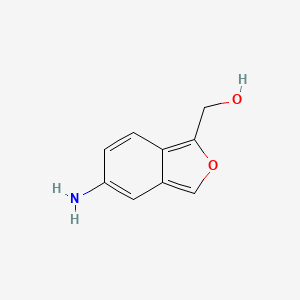
N1-(Methoxymethyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(Methoxymethyl)ethane-1,2-diamine is an organic compound with the molecular formula C4H12N2O It is a derivative of ethane-1,2-diamine, where one of the hydrogen atoms on the nitrogen is replaced by a methoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(Methoxymethyl)ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with formaldehyde and methanol. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions generally include:
Temperature: 50-100°C
Catalyst: Acidic or basic catalysts can be used to facilitate the reaction.
Solvent: Methanol or other suitable solvents.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and optimized catalysts can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N1-(Methoxymethyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield simpler amine derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized amine derivatives.
Reduction: Simplified amine compounds.
Substitution: Various substituted amine derivatives depending on the reagents used.
Scientific Research Applications
N1-(Methoxymethyl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(Methoxymethyl)ethane-1,2-diamine involves its interaction with various molecular targets. The methoxymethyl group can enhance the compound’s reactivity and binding affinity to specific enzymes or receptors. The pathways involved may include:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, affecting their activity.
Receptor Binding: It may bind to specific receptors, modulating their function and triggering downstream effects.
Comparison with Similar Compounds
Similar Compounds
N-Methylethylenediamine: Similar structure but with a methyl group instead of a methoxymethyl group.
N,N-Dimethylethylenediamine: Contains two methyl groups attached to the nitrogen atoms.
Ethane-1,2-diamine: The parent compound without any substituents.
Uniqueness
N1-(Methoxymethyl)ethane-1,2-diamine is unique due to the presence of the methoxymethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s solubility, reactivity, and binding affinity, making it valuable for specific applications in synthesis and research.
Properties
Molecular Formula |
C4H12N2O |
|---|---|
Molecular Weight |
104.15 g/mol |
IUPAC Name |
N'-(methoxymethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C4H12N2O/c1-7-4-6-3-2-5/h6H,2-5H2,1H3 |
InChI Key |
QDMDUFXFZLRBRV-UHFFFAOYSA-N |
Canonical SMILES |
COCNCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Bis[2-(4-aminopyrazol-1-yl)ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino] oxalate](/img/structure/B11821679.png)
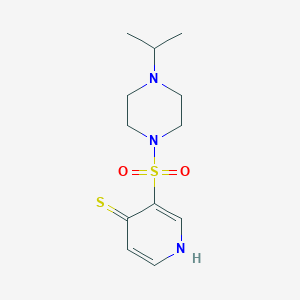
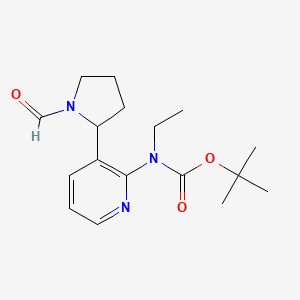
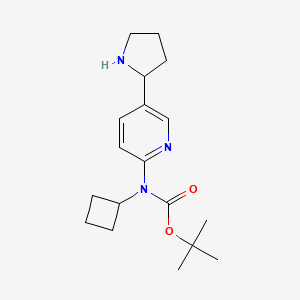

![4-[2-(dimethylamino)ethenyl]benzonitrile](/img/structure/B11821706.png)
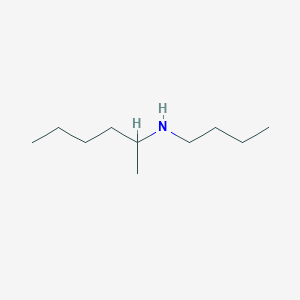

![N-methyl-3-oxabicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B11821716.png)
![1-piperidin-1-yl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide](/img/structure/B11821718.png)

